Cas no 86123-95-7 ((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid structure
86123-95-7 structure
商品名:(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
CAS番号:86123-95-7
MF:C9H17NO5
メガワット:219.234983205795
MDL:MFCD08063987
CID:60951
PubChem ID:27281801

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 化学的及び物理的性質

名前と識別子

    • Boc-O-Methyl-D-serine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Boc-D-Ser(Me)-OH
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl- (9CI)
    • Boc-O-methyl-D-Ser
    • N-Boc-O-methyl-D-serine
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
    • (R)-2-(tert-Butoxycarbonylamino)-3-methoxypropionic acid
    • N-(tert-butoxycarbonyl)-O-methyl-D-serine
    • (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine (ACI)
    • (2R)-2-(tert-Butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-2-[[(tert-Butoxy)carbonyl]amino]-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine
    • 86123-95-7
    • AC-25780
    • AKOS016843022
    • SW2VTV4J73
    • DTXSID70650672
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
    • (R)-2-TERT-BUTOXYCARBONYLAMINO-3-METHOXY-PROPIONIC ACID
    • RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • BCP04715
    • DS-11383
    • CS-D0906
    • EN300-648559
    • MFCD08063987
    • Q-102739
    • SCHEMBL527131
    • MDL: MFCD08063987
    • インチ: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
    • InChIKey: RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • ほほえんだ: [C@H](C(=O)O)(COC)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 219.11100
  • どういたいしつりょう: 219.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Liquid
  • 密度みつど: 1.149
  • ふってん: 355.8°C at 760 mmHg
  • フラッシュポイント: 169 °C
  • 屈折率: 1.46
  • PSA: 84.86000
  • LogP: 1.00160

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid セキュリティ情報

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A122750-5g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7 97%
5g
$20.0 2025-02-26
Ambeed
A122750-10g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7 97%
10g
$38.0 2025-02-26
abcr
AB283893-100 g
(R)-2-tert-Butoxycarbonylamino-3-methoxy-propionic acid, 97% (Boc-D-Ser(Me)-OH); .
86123-95-7 97%
100g
€624.20 2023-04-26
eNovation Chemicals LLC
Y1289354-1kg
(R)-N-Boc-2-aMino-3-Methoxypropionic acid
86123-95-7 95%
1kg
$3400 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R27120-250mg
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7
250mg
¥36.0 2021-09-04
Apollo Scientific
OR52578-10g
Boc-O-Methyl-D-serine
86123-95-7 97%
10g
£64.00 2023-09-01
abcr
AB283893-5 g
(R)-2-tert-Butoxycarbonylamino-3-methoxy-propionic acid, 97% (Boc-D-Ser(Me)-OH); .
86123-95-7 97%
5g
€116.20 2023-04-26
Enamine
EN300-648559-2.5g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
86123-95-7 95%
2.5g
$1701.0 2023-03-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R27120-5g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7
5g
¥216.0 2021-09-04
TRC
B667905-100mg
Boc-O-methyl-D-serine
86123-95-7
100mg
75.00 2021-08-16

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
2.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
リファレンス
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, -5 - 5 °C
1.4 Reagents: Citric acid Solvents: Water ;  < pH 3.5
リファレンス
Concise Synthesis of Lacosamide with High Chiral Purity
Chen, Meng-Di ; et al, ACS Omega, 2019, 4(4), 6546-6550

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  rt
1.2 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  rt
リファレンス
Preparation and biological evaluation of key fragments and open analogs of scleritodermin A
Sellanes, Diver; et al, Tetrahedron, 2010, 66(29), 5384-5395

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
リファレンス
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine Solvents: 1,4-Dioxane ,  Water ;  2 h, 25 - 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Toluene ;  0 - 10 °C; 2 h, 5 - 10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
リファレンス
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide
Eadara, Kalyana Chakravarthi; et al, Pharma Chemica, 2016, 8(16), 98-104

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
リファレンス
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
リファレンス
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
リファレンス
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  30 min, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 h, -5 - 5 °C
リファレンス
Improved Synthesis and Impurity Identification of (R)-Lacosamide
Yang, Anjiang ; et al, Organic Process Research & Development, 2019, 23(5), 818-824

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  15 min, 0 °C
1.2 Reagents: Diphenylphosphoryl azide ;  10 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
3.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
リファレンス
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Raw materials

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Preparation Products

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid 関連文献

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